molecular formula C10H10ClFN2O2 B7856003 Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate

Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate

Cat. No.: B7856003
M. Wt: 244.65 g/mol
InChI Key: CJTBOQSRJXKXAA-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazone group, which consists of a nitrogen-nitrogen double bond attached to a carbon atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate typically begins with 2-fluorobenzaldehyde and hydrazine hydrate.

  • Reaction Steps: The reaction involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then chlorinated to introduce the chlorine atom at the appropriate position.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at the chlorine atom, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Corresponding amine derivatives.

  • Substitution Products: Substituted chloro derivatives.

Scientific Research Applications

Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

  • Ethyl 2-chloro-2-(2-phenylhydrazono)acetate: Similar structure but lacks the fluorine atom.

  • Ethyl 2-chloro-2-(2-methylphenyl)hydrazonoacetate: Similar structure with a methyl group instead of a fluorine atom.

  • Ethyl 2-chloro-2-(2-nitrophenyl)hydrazonoacetate: Similar structure with a nitro group instead of a fluorine atom.

Uniqueness: Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated analogs.

This comprehensive overview highlights the importance of Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2-fluorophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-6-4-3-5-7(8)12/h3-6,13H,2H2,1H3/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTBOQSRJXKXAA-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1F)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.